molecular formula C8H5Cl3O B1302697 2-(3,4-Dichlorophenyl)acetyl chloride CAS No. 6831-55-6

2-(3,4-Dichlorophenyl)acetyl chloride

Cat. No.: B1302697
CAS No.: 6831-55-6
M. Wt: 223.5 g/mol
InChI Key: CJJURHKDGQSBLE-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)acetyl chloride is an organochlorine compound featuring an acetyl chloride functional group attached to a 3,4-dichlorinated phenyl ring. This structure confers high reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of amides and esters for pharmaceutical and agrochemical applications . Its electron-withdrawing chlorine substituents enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution reactions. For example, it has been used to synthesize N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide under microwave-assisted conditions, achieving a 45% yield .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3,4-Dichlorophenyl)acetyl chloride can be synthesized through various methods. One common method involves the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is converted into the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)acetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    3,4-Dichlorophenylacetic Acid: Formed by hydrolysis.

Scientific Research Applications

Medicinal Chemistry

2-(3,4-Dichlorophenyl)acetyl chloride serves as an important intermediate in the synthesis of pharmaceuticals. Its applications include:

  • Synthesis of Antimalarial Compounds: Recent studies have shown that derivatives of this compound exhibit potent activity against Plasmodium falciparum, the malaria-causing parasite. For instance, certain analogs demonstrated IC50 values as low as 0.11 μM, indicating strong potential as therapeutic agents against malaria .
  • Protein Kinase Inhibitors: The compound has been utilized in developing inhibitors for protein kinases, which are crucial in regulating various cellular processes. These inhibitors have shown promise in treating neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) by preventing phosphorylation of key proteins .
  • Anticancer Activity: Novel thiazolidinone analogs synthesized using this compound have been evaluated for their anticancer properties. These compounds showed significant activity against various cancer cell lines .

Agrochemical Applications

In the agrochemical sector, this compound is employed to synthesize herbicides and fungicides:

  • Herbicide Development: The compound acts as a precursor for creating herbicides that target specific plant growth pathways. Its derivatives have been tested for effectiveness in controlling weed species without harming crops .
  • Fungicides: The synthesis of dichlorodiphenylene ether ketones from this compound has led to the development of effective agricultural bactericides .

Biochemical Research

In biochemical research, this compound is used for modifying biomolecules:

  • Bioconjugation Techniques: It is employed to create acylated derivatives of proteins and peptides, allowing researchers to study biological interactions and pathways more effectively.
  • Mechanistic Studies: The reactivity of this compound as an acylating agent facilitates investigations into enzyme mechanisms and substrate specificity .

Data Table: Applications Overview

Application AreaSpecific Use CaseKey Findings/Results
Medicinal ChemistryAntimalarial compoundsIC50 values as low as 0.11 μM against P. falciparum
Protein kinase inhibitorsPotential treatment for ALS
Anticancer agentsSignificant activity against cancer cell lines
AgrochemicalsHerbicide synthesisEffective control over specific weed species
Fungicide developmentDevelopment of agricultural bactericides
Biochemical ResearchBioconjugation techniquesEnhanced study of biological interactions
Mechanistic studiesInsights into enzyme mechanisms

Case Studies

  • Antimalarial Drug Development:
    A study focused on synthesizing various analogs of this compound revealed that certain compounds significantly inhibited the growth of Plasmodium falciparum, showcasing the potential for developing new antimalarial drugs with improved efficacy and reduced toxicity .
  • Protein Kinase Inhibitors:
    Research involving the synthesis of N-benzothiazolyl-2-phenyl-acetamides demonstrated that these compounds could effectively inhibit TDP-43 phosphorylation in cellular models, suggesting their utility in treating neurodegenerative diseases .
  • Agrochemical Innovations:
    A novel synthetic route was developed for creating dichlorodiphenylene ether ketones from this compound, leading to enhanced efficiency and lower production costs for agricultural fungicides .

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)acetyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Acetyl Chlorides

2-(4-Fluorophenyl)acetyl Chloride (CAS 459-04-1)

  • Structural Difference : Replaces the 3,4-dichloro substituents with a single para-fluorine atom.
  • Reactivity : Fluorine’s electron-withdrawing effect is weaker than chlorine, leading to reduced electrophilicity compared to 2-(3,4-dichlorophenyl)acetyl chloride.
  • Applications : Primarily used in synthesizing fluorinated pharmaceuticals, such as kinase inhibitors .

Chloroacetyl Chloride (CAS 79-04-9)

  • Structural Difference : Lacks an aromatic ring; consists of a chloro-substituted acetyl chloride.
  • Reactivity : Less steric hindrance and lower molecular weight enhance volatility and reactivity in aliphatic substitutions.
  • Hazard Profile : Higher acute toxicity (LC50 = 33 ppm in rats) due to its volatility and ability to release HCl upon hydrolysis .
Property This compound 2-(4-Fluorophenyl)acetyl Chloride Chloroacetyl Chloride
Molecular Weight (g/mol) 238.5 (calculated) 172.6 (calculated) 112.94
Key Substituents 3,4-Cl₂ on phenyl 4-F on phenyl Cl on acetyl group
Common Applications Amide synthesis (e.g., SR48968 ) Fluorinated drug intermediates Pesticide synthesis

Amide Derivatives

N-(1,3-Thiazol-2-yl)-2-(3,4-Dichlorophenyl)acetamide

  • Synthesis: Reacted with 2-aminothiazole in THF under microwave irradiation, forming a stable amide bond. Crystallographic studies confirm planar geometry at the acetamide group .
  • Bioactivity : The dichlorophenyl group enhances binding to hydrophobic pockets in enzyme targets, such as opioid receptors .

2-Amino-2-(3,4-Dichlorophenyl)acetic Acid Hydrochloride (CAS 1105679-25-1)

  • Structural Difference: Substitutes the acetyl chloride with an amino-acetic acid group.
  • Applications : Serves as a chiral building block for antidepressants and neuromodulators. The hydrochloride salt improves solubility for pharmacological formulations .

Esters and Other Derivatives

Methyl 2-(3,4-Dichlorophenyl)-2-(Methylamino)acetate Hydrochloride (CAS 1251922-87-8)

  • Structural Difference: Replaces chloride with a methyl ester and methylamino group.
  • Reactivity : The ester group undergoes hydrolysis more slowly than acetyl chloride, enabling controlled release in prodrug designs .

Key Research Findings

  • Synthetic Efficiency : Microwave-assisted reactions with this compound reduce reaction times (e.g., 10 minutes for amidation vs. hours under conventional heating) .
  • Hazard Comparison : Unlike 3,4-dichlorobenzyl chloride (CAS 102-47-6), which is a skin irritant, this compound poses inhalation hazards due to HCl release but is less volatile .
  • Pharmacological Relevance : Derivatives like SR48968 (a saredutant precursor) exhibit high affinity for neurokinin receptors, attributed to the dichlorophenyl group’s lipophilicity and steric bulk .

Biological Activity

2-(3,4-Dichlorophenyl)acetyl chloride (CAS No. 6831-55-6) is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its electrophilic nature, which allows it to interact with various biomolecules, leading to significant biochemical and pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a dichlorophenyl group attached to an acetyl chloride moiety. Its molecular formula is C8H5Cl3OC_8H_5Cl_3O, and it has been classified under various chemical categories due to its reactivity and potential applications in medicinal chemistry.

The biological activity of this compound primarily stems from its ability to act as an electrophile. This allows it to form covalent bonds with nucleophilic sites on enzymes and other biomolecules, potentially altering their activity. The compound has been shown to interact with several key enzymes involved in metabolic pathways, influencing cellular functions such as:

  • Enzyme Inhibition : It can inhibit enzymes like acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter regulation.
  • Cell Signaling Modulation : It may affect various signaling pathways by modifying protein interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae .
  • Comparison with Antibiotics : Its potency was comparable to standard antibiotics like ceftriaxone, with inhibition zones measuring up to 30 mm against certain bacteria .

Anti-inflammatory Effects

The compound also possesses anti-inflammatory properties. It has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response:

  • IC50 Values : Preliminary results indicated that certain derivatives of this compound suppressed COX activity with IC50 values similar to known anti-inflammatory drugs .

Anticancer Potential

There is emerging evidence supporting the anticancer activity of this compound:

  • Cell Viability Studies : In studies involving MCF-7 breast cancer cells, treatment with the compound led to significant reductions in cell viability and alterations in cell cycle progression .
  • Mechanisms of Action : The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antibacterial Activity Study :
    • Conducted on various bacterial strains.
    • Results indicated a strong correlation between compound concentration and antibacterial efficacy.
    • Table summarizing results:
    Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
    E. faecalis4029
    P. aeruginosa5024
    S. typhi4530
    K. pneumoniae5019
  • Anti-inflammatory Effects :
    • Evaluated through COX enzyme inhibition assays.
    • Results showed promising inhibitory effects compared to standard drugs.
  • Anticancer Activity :
    • Investigated in vitro on MCF-7 cells.
    • Findings indicated significant apoptosis induction and cell cycle arrest at specific phases.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJURHKDGQSBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374192
Record name 2-(3,4-dichlorophenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6831-55-6
Record name 2-(3,4-dichlorophenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine 3,4-dichlorophenyl acetic acid (9 g, 44 mmol) and dichloromethane (100 ml). Add dropwise a solution of oxalyl chloride (30 ml, 2 M, 60 mmol) in dichloromethane. Add dimethylformamide (6 drops). After 2.5 hours, evaporate in vacuo to give a residue, twice had dichloromethane and evaporate in vacuo to give the title compound which is used without further purification.
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9 g
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30 mL
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Synthesis routes and methods II

Procedure details

3,4-Dichlorophenylacetyl chloride is prepared according to the method described in Example 8, using 3,4-dichlorophenylacetic acid (2.62 g, 12.8 mmol) to give a yellow oil which is dissolved in chloroform (15 mL). This solution is refluxed for 9 hours with a solution of (±)-trans-[2-(4-morpholinyl)]cyclohexanol (2.25 g, 12.2 mmol) in chloroform (10 mL) under nitrogen. The solvent is removed in vacuo, and the residue is partitioned between 1M hydrochloric acid (75 mL) and ether (75 mL). The ether layer is separated and the aqueous is washed with more ether (2×30 mL), and then basified to pH14 by the addition of 50% sodium hydroxide solution. This is then extracted with ether (4×30 mL), and the combined ether extracts are washed with water until GC shows no unreacted aminoalcohol in the ether. The ether containing the product is then dried over sodium sulfate, and the solvent is removed to leave the crude free ester. The residue is dissolved in ether (20 mL) and treated with HCl in ether to precipitate the salt. It is washed with ether and recrystallised from hot methanol to yield the title compound.
Quantity
2.62 g
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reactant
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[Compound]
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(±)-trans-[2-(4-morpholinyl)]cyclohexanol
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2.25 g
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10 mL
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15 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 3,4-dichlorophenylacetic acid (23.59 g, 115 mmol) in thionyl chloride (66 mL, 905 mmol) was heated at 76° C. for 2.5 h and then evaporated under reduced pressure to yield 3,4-dichlorophenylacetyl chloride. A solution of 3,4-dichlorophenylacetyl chloride in cold, dry CH2Cl2 (90 mL) was added dropwise to an ice-cold solution of 13 (26.025 g, 104 mmol) and Et3N (16 mL, 115 mmol) in dry CH2 Cl2 (150 mL) with stirring under argon and ice-cooling over 30 min. The mixture was stirred at 25° C. for 21 h before the solvent was removed under reduced pressure. The residue was then dissolved in EtOAc and washed with 3N NaOH. The organic fraction was dried (MgSO4), filtered, and evaporated to yield 43.5 g (95%) of crude product. Two crystallizations from boiling MeOH yielded 14.HCl (10.24 g, 21%): mp (14.HCl)>260° C.; [α]D25°C. +137° (c=0.2, 14.HCl:, MeOH); 1H NMR (14.HCl, DMSO-d6) δ 1.89-2.01 (m, 4H, --CH2CH2 --), δ 2.83 (s, 3H, NCH3), δ 3.15-4.19 (complex, 6H, 3 --CH2N), δ 3.85 (d, J=17 Hz, 1H, ArCH2CO), δ 3.99 (d, J=16 Hz, 1H, ArCH2 CO), δ 6.21 (m, 1H, CH), δ 7.28-7.30 (m, 1H, Cl2C6 H3 --), δ 7.56-7.57 (m, 2H, Cl2C6H3 --), δ 7.71-7.72 (m, 2H, m-NO2C6H4), δ 8.08 (s, 1H, m-NO2C6H4), δ 8.21-8.22 (m, 1H, m-NO2 C6H4). MS (FAB) m/z 436.1. Anal. (C21H23N3 O3Cl2.HCl.0.5 H2O) calcd.: C 52.35, H 5.23, N 8.72, Cl 22.08; found: C 52.18, H 5.22, N 8.58, Cl 22.00.
Quantity
23.59 g
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66 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(3,4-Dichlorophenyl)acetyl chloride
2-(3,4-Dichlorophenyl)acetyl chloride
2-(3,4-Dichlorophenyl)acetyl chloride
2-(3,4-Dichlorophenyl)acetyl chloride
2-(3,4-Dichlorophenyl)acetyl chloride
2-(3,4-Dichlorophenyl)acetyl chloride

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